

Application Notes and Protocols: 3-Amino-5-methylphenol in Organic Synthesis

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Compound of Interest

Compound Name: 3-Amino-5-methylphenol

Cat. No.: B1274162

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylphenol, also known as 5-amino-m-cresol, is a versatile aromatic building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. This makes it a valuable precursor in the synthesis of a variety of organic molecules, including dyes, heterocyclic compounds, and potential pharmaceutical intermediates. The strategic placement of the methyl group further influences its reactivity and the properties of the resulting derivatives. These application notes provide an overview of its utility and detailed protocols for key synthetic transformations.

Physicochemical Properties

A summary of the key quantitative data for **3-Amino-5-methylphenol** is presented in the table below for easy reference.

Property	Value
CAS Number	76619-89-1
Molecular Formula	C ₇ H ₉ NO
Molecular Weight	123.15 g/mol
Appearance	Off-white to light brown crystalline powder
Melting Point	115-119 °C
Boiling Point	295.7 °C at 760 mmHg
Solubility	Soluble in ethanol, ether, and hot water.
pKa (Phenolic Hydroxyl)	~10
pKa (Ammonium Ion)	~4.5

Applications in Organic Synthesis

The unique substitution pattern of **3-Amino-5-methylphenol** makes it a valuable starting material for several classes of organic compounds.

Synthesis of Azo Dyes

The amino group of **3-Amino-5-methylphenol** can be readily diazotized and subsequently coupled with various aromatic compounds to form a wide range of azo dyes. The phenolic hydroxyl and methyl groups on the coupler ring influence the final color and properties of the dye. These dyes have applications in the textile industry and as indicators.

Precursor for Heterocyclic Compounds

3-Amino-5-methylphenol is a key starting material for the synthesis of various heterocyclic systems, most notably quinolines and phenoxazines.

- Quinolines: Through reactions like the Skraup or Doebner-von Miller synthesis, the benzene ring and the amino group of **3-Amino-5-methylphenol** can be annulated to form substituted quinolines.^[1] Quinolines are an important class of heterocyclic compounds with a broad

spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.

- Phenoxazines: The reaction of aminophenols with catechols or benzoquinones can lead to the formation of phenoxazine derivatives. Phenoxazines are of interest due to their fluorescence properties and their use as scaffolds in medicinal chemistry and materials science.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motif of **3-Amino-5-methylphenol** is found in a number of biologically active molecules. It can serve as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its functional groups allow for the introduction of various pharmacophores and the tuning of physicochemical properties like solubility and lipophilicity.

Hair Dye Formulations

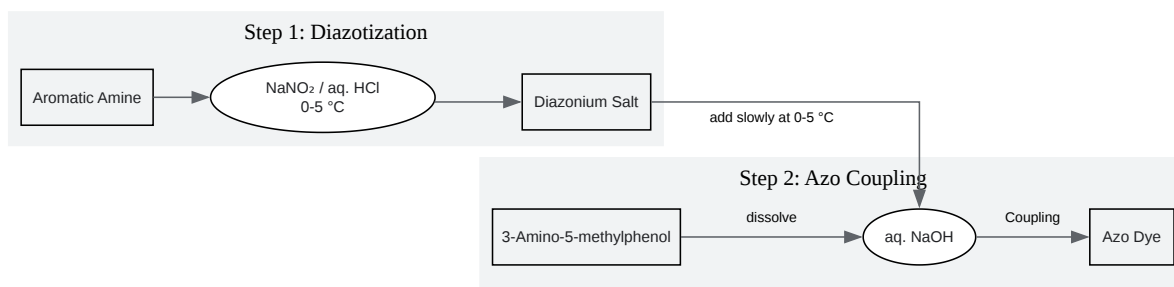
Aminophenols are widely used as "couplers" or "modifiers" in oxidative hair dye formulations. In the presence of an oxidizing agent (like hydrogen peroxide) and a primary intermediate (such as p-phenylenediamine), **3-Amino-5-methylphenol** can react to form a variety of colored indamine polymers within the hair shaft, contributing to the final hair color. Patents have described the use of various aminophenol derivatives for achieving specific shades and improving the fastness of the hair color.

Experimental Protocols

Protocol 1: Synthesis of a Monoazo Dye via Diazotization-Coupling Reaction

This protocol describes a general procedure for the synthesis of a simple azo dye using **3-Amino-5-methylphenol** as the coupling component.

Workflow for Azo Dye Synthesis



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Caption: General workflow for the synthesis of an azo dye.

Materials:

- Aniline (or other aromatic amine)
- Concentrated Hydrochloric Acid
- Sodium Nitrite (NaNO_2)
- **3-Amino-5-methylphenol**
- Sodium Hydroxide (NaOH)
- Ice
- Distilled Water
- Ethanol

Procedure:

Part A: Diazotization of Aniline

- In a 250 mL beaker, dissolve 2.0 mL of aniline in a mixture of 5.0 mL of concentrated hydrochloric acid and 20 mL of water.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- Prepare a solution of 1.5 g of sodium nitrite in 10 mL of water and cool it to 0-5 °C.
- Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting solution contains benzenediazonium chloride.

Part B: Coupling Reaction

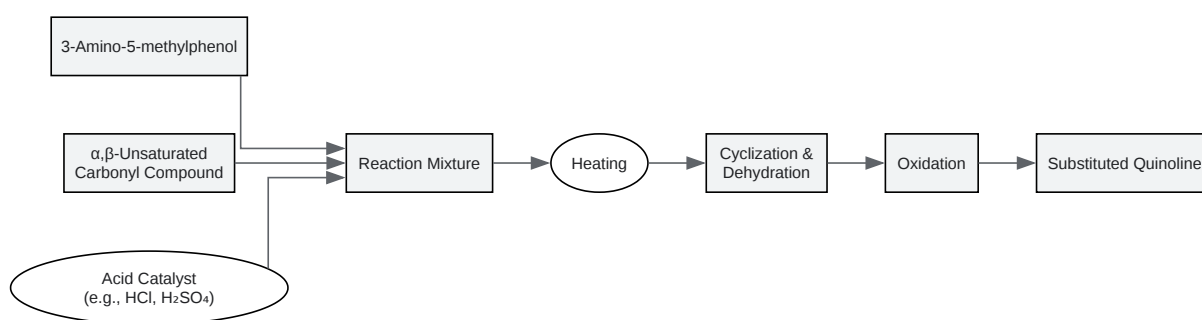
- In a separate 250 mL beaker, dissolve 2.5 g of **3-Amino-5-methylphenol** in 25 mL of 1 M sodium hydroxide solution.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of **3-Amino-5-methylphenol** with vigorous stirring.
- A colored precipitate of the azo dye should form immediately.
- Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
- Collect the precipitated dye by vacuum filtration and wash it with cold water until the filtrate is neutral.
- Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified product.
- Dry the purified dye in a desiccator.

Expected Outcome: A colored solid is obtained. The specific color will depend on the aromatic amine used in the diazotization step. The product can be characterized by melting point determination, and spectroscopic methods (UV-Vis, IR, and NMR).

Protocol 2: Synthesis of a Substituted Quinoline via Doebner-von Miller Reaction

This protocol provides a general method for the synthesis of a substituted quinoline from **3-Amino-5-methylphenol**.^[1]

Doebner-von Miller Quinoline Synthesis Workflow



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Caption: Logical steps in the Doebner-von Miller quinoline synthesis.

Materials:

- **3-Amino-5-methylphenol**
- α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde or methyl vinyl ketone)
- Concentrated Hydrochloric Acid or Sulfuric Acid
- An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide - Caution: Highly Toxic)
- Ethanol
- Sodium Carbonate or Sodium Hydroxide solution

Procedure: Caution: This reaction can be exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The use of arsenic-based oxidizing agents is highly discouraged due to their extreme toxicity.

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a mixture of 5.0 g of **3-Amino-5-methylphenol** and the chosen oxidizing agent (if not the solvent itself).
- Add 20 mL of concentrated hydrochloric acid cautiously with stirring.
- Heat the mixture gently on a water bath.
- Slowly add a stoichiometric amount of the α,β -unsaturated carbonyl compound through the dropping funnel over a period of 30-60 minutes.
- After the addition is complete, heat the reaction mixture under reflux for 3-4 hours.
- Cool the reaction mixture to room temperature and pour it into a large beaker containing 200 mL of water.
- If nitrobenzene was used as the oxidizing agent and solvent, remove it by steam distillation.
- Make the aqueous solution alkaline by the slow addition of a concentrated sodium hydroxide or sodium carbonate solution to precipitate the crude quinoline derivative.
- Collect the crude product by filtration, wash it with water, and dry it.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.

Expected Outcome: A crystalline solid corresponding to the substituted quinoline derivative is obtained. The product should be characterized by melting point and spectroscopic techniques (NMR, IR, Mass Spectrometry) to confirm its structure.

Conclusion

3-Amino-5-methylphenol is a readily available and highly useful building block in organic synthesis. Its reactivity allows for the straightforward synthesis of a variety of important

chemical entities, from vibrant dyes to complex heterocyclic structures that form the core of many biologically active compounds. The protocols provided herein serve as a starting point for the exploration of its synthetic potential in research and development.

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References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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